1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
CAS No.:
Cat. No.: VC15820228
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3 |
|---|---|
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1,7-dimethylbenzimidazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H |
| Standard InChI Key | QOHVRNOWUSRENA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N2C)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride belongs to the benzimidazole class, featuring a planar aromatic system with nitrogen atoms at positions 1 and 3. The hydrochloride salt enhances stability and aqueous solubility, critical for pharmacological formulations. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 945021-49-8 | |
| Molecular Formula | C₉H₁₂ClN₃ | |
| Molecular Weight | 197.66 g/mol | |
| IUPAC Name | 1,7-dimethylbenzimidazol-2-amine; hydrochloride | |
| InChI Key | QOHVRNOWUSRENA-UHFFFAOYSA-N |
The crystalline solid exhibits a melting point >200°C (decomposition) and is hygroscopic, requiring storage under inert atmospheres at room temperature .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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¹H NMR (DMSO-d₆): δ 3.03 (s, 6H, N-CH₃), 6.79–7.20 (m, 4H, aromatic), 11.17 (br s, 1H, NH) .
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¹³C NMR: Peaks at 162.04 ppm (C=N) and 40.26 ppm (N-CH₃) confirm the benzimidazole core .
Mass spectrometry (ESI-MS) shows a parent ion at m/z 162 [M+H]⁺ for the free base, consistent with the molecular formula C₉H₁₁N₃ .
Synthesis and Optimization Strategies
Multi-Step Condensation Route
A four-step synthesis from 4-methyl-1,2-phenylenediamine involves:
Microwave-Assisted Alkylation
A single-step protocol employs dimethylamine (50% aqueous) and 2-chloro-1H-benzo[d]imidazole in DMF at 200°C for 30 minutes under microwave irradiation, yielding 89% product . This method reduces reaction time from 48 hours to <1 hour compared to conventional heating .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Multi-step condensation | Cu/H₂O → H₂/EtOH → TsOH → HCl | 72% | 27.5 h |
| Microwave alkylation | DMF, 200°C, microwave | 89% | 0.5 h |
The microwave approach minimizes side products like N-oxide derivatives, which commonly arise during prolonged heating .
Pharmacological and Industrial Applications
Kinase Inhibition
In a 2014 study, Windisch et al. demonstrated that 1,7-dimethyl analogues inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <100 nM, attributed to hydrogen bonding between the 2-amine group and kinase ATP-binding pockets . Structural analogs have entered preclinical trials for breast cancer therapy .
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In silico docking studies predict moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via dihydrofolate reductase inhibition.
Material Science Applications
The compound’s π-conjugated system enables use in organic light-emitting diodes (OLEDs). A 2024 patent disclosed a 15% increase in electroluminescence efficiency when doped into polyfluorene matrices.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | Inert atmosphere, 20–25°C |
| Spill Management | Absorb with vermiculite, ventilate |
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation potential (log P = 1.2) .
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